molecular formula C18H13N5O3 B6481012 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide CAS No. 897615-15-5

4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide

Cat. No.: B6481012
CAS No.: 897615-15-5
M. Wt: 347.3 g/mol
InChI Key: CGONMGKJIAWNSC-UHFFFAOYSA-N
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Description

This compound features a 4H-chromene (coumarin) backbone with a 4-oxo group at position 4 and a carboxamide substituent at position 2. The carboxamide nitrogen is linked to a 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl group. The tetrazole ring, a nitrogen-rich heterocycle, enhances hydrogen-bonding capabilities and metabolic stability, while the phenyl substituent may influence lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

4-oxo-N-[(1-phenyltetrazol-5-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-14-10-16(26-15-9-5-4-8-13(14)15)18(25)19-11-17-20-21-22-23(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGONMGKJIAWNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways. The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes. The specific effects depend on the nature of the target and the biochemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogs

Key Compounds :
Compound Name Substituents on Tetrazole Chromene/Coumarin Modifications Melting Point Biological Relevance Reference
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide (Target) Phenyl 4-oxo, 2-carboxamide Not reported Hypothesized HDAC inhibition
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide Cyclohexyl Benzamide with hydroxy group 117°C HDAC inhibitor activity
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide Benzyl Benzamide with hydroxy group 108°C HDAC inhibitor activity
Structural and Functional Insights :
  • Melting Points: The higher melting point of 6h (117°C vs. 108°C for 6i) suggests that cyclohexyl groups improve crystallinity, possibly due to steric stabilization .
  • Hydrogen Bonding :
    • The tetrazole’s nitrogen atoms act as hydrogen-bond acceptors, a feature shared across analogs. However, the target compound’s lack of a hydroxybenzamide group (unlike 6h/6i) may reduce polar interactions with targets like histone deacetylases (HDACs) .

Coumarin Derivatives with Alternative Heterocycles

Key Compound :

4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) .

Comparison :
  • Heterocycle Differences :
    • Triazole (169) vs. Tetrazole (Target) : Triazoles have fewer nitrogen atoms, reducing hydrogen-bond acceptor capacity but increasing metabolic stability in vivo.
    • Substituents : The 4-chlorobenzyl and 4-fluorophenethyl groups in 169 introduce halogen-mediated hydrophobic and electrostatic interactions, absent in the target compound.
  • Biological Implications :
    • Triazole-containing coumarins (e.g., 169) are often explored as kinase inhibitors, whereas tetrazole analogs may prioritize HDAC or protease targeting due to enhanced polarity .

Ugi-Azide Reaction Products

Key Compound :

1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) .

Comparison :
  • Structural Complexity : Compound 9o integrates piperidine , benzodioxin , and thiophene moieties, making it more structurally elaborate than the target compound.
  • Functional Overlap : Both compounds utilize tetrazoles for hydrogen bonding, but 9o’s benzodiazol-2-one group may confer additional π-stacking or enzyme-binding versatility .

Hydrogen Bonding and Crystallography

The target compound’s tetrazole-phenyl-chromene architecture likely forms distinct hydrogen-bonding patterns compared to analogs. Etter’s graph set analysis (e.g., chains, rings) could predict its crystallization behavior. For example:

  • Tetrazole vs.
  • Phenyl Group Role : The phenyl substituent may engage in C–H···π interactions , a feature observed in related coumarin derivatives .

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